molecular formula C9H15N3O B14497594 2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide CAS No. 64504-74-1

2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide

Cat. No.: B14497594
CAS No.: 64504-74-1
M. Wt: 181.23 g/mol
InChI Key: HOKIAJKBMXOLGC-UHFFFAOYSA-N
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Description

2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide is an organic compound that features a cyclopentene ring and a hydrazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of cyclopent-2-en-1-one with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A related compound with a similar cyclopentene ring structure.

    Cyclopent-2-en-1-one: Another compound with a cyclopentene ring, but different functional groups.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

Uniqueness

2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide is unique due to its specific combination of a cyclopentene ring and a hydrazine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

64504-74-1

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(3-cyclopent-2-en-1-ylpropylideneamino)urea

InChI

InChI=1S/C9H15N3O/c10-9(13)12-11-7-3-6-8-4-1-2-5-8/h1,4,7-8H,2-3,5-6H2,(H3,10,12,13)

InChI Key

HOKIAJKBMXOLGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCC=NNC(=O)N

Origin of Product

United States

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